molecular formula C16H16N2O3 B14151720 N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide CAS No. 346723-42-0

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B14151720
CAS No.: 346723-42-0
M. Wt: 284.31 g/mol
InChI Key: IIPSXLHBLQSPHB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring, a methyl group on the benzamide moiety, and a nitro group at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-ethylphenylamine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: N-(2-ethylphenyl)-4-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-ethylphenylamine and 4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ethyl and methyl groups may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide can be compared with other benzamide derivatives such as:

    N-(2-ethylphenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different biological activity and chemical reactivity.

    N-(2-ethylphenyl)-3-nitrobenzamide: Lacks the methyl group, which may affect its binding affinity and selectivity.

    N-(2-ethylphenyl)-4-nitrobenzamide: Lacks the methyl group, which may influence its electronic properties and reactivity.

The presence of both the ethyl and methyl groups, along with the nitro group, makes this compound unique in terms of its chemical and biological properties.

Properties

CAS No.

346723-42-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O3/c1-3-12-6-4-5-7-14(12)17-16(19)13-9-8-11(2)15(10-13)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

IIPSXLHBLQSPHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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